Azithromycin-d3
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOSJVFKKJCRP-DAANATKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Azithromycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Azithromycin-d3, a deuterated analog of the macrolide antibiotic Azithromycin. This document details its structural characteristics, solubility, and analytical methodologies, serving as a vital resource for its application in research and development, particularly in pharmacokinetic and metabolic studies where it is a commonly used internal standard.
Core Physical and Chemical Properties
This compound is structurally identical to Azithromycin, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the methyl groups. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter its chemical reactivity or physical properties compared to the parent compound.
Table 1: Summary of Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-6-(methyl-d3)-1-oxa-6-azacyclopentadecan-15-one | [1] |
| Molecular Formula | C₃₈H₆₉D₃N₂O₁₂ | [2][3] |
| Molecular Weight | 752.00 g/mol | [1][3] |
| Monoisotopic Mass | 751.52735597 Da | [4] |
| CAS Number | 163921-65-1 | [2][5] |
| Appearance | Solid (Amorphous solid for unlabeled) | [6] |
| Melting Point | 113-126 °C (for unlabeled Azithromycin) | [6][7] |
| Solubility | DMSO: 100 mg/mL (requires ultrasonic and warming) Ethanol: ≥ 100 mg/mL Water: Minimally soluble | [3][5][6] |
| Storage Conditions | Powder: 2-8°C Stock Solutions: -20°C (1 month) or -80°C (6 months) | [5] |
| Purity | ≥98% | [2] |
Mechanism of Action of Azithromycin
Azithromycin exhibits a dual mechanism of action, functioning as both an antibacterial and an immunomodulatory agent. Its primary antibacterial effect stems from its ability to bind to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting the synthesis of proteins essential for bacterial growth and replication.[8][9][10]
Beyond its direct impact on bacteria, Azithromycin also modulates the host's immune response. It can suppress inflammatory processes by inhibiting key signaling pathways, such as the ERK1/2 and JNK pathways.[11][12] This action reduces the production of pro-inflammatory cytokines and mucins, which is relevant for its application in chronic inflammatory airway diseases.[11][12]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Azithromycin in biological matrices.[13][14] Below are detailed protocols for common analytical techniques.
This method is standard for pharmacokinetic studies, allowing for sensitive and specific quantification of Azithromycin in complex samples like plasma or tears.
a) Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma sample, add the internal standard (this compound) solution.[15]
-
Vortex the sample thoroughly for 30 seconds.[15]
-
Perform protein precipitation or solid-phase extraction (SPE). For SPE, condition a C18 cartridge with methanol and water.[15]
-
Load the sample, wash the cartridge with water followed by 15% methanol.[15]
-
Elute the analyte and internal standard with 2 mL of methanol.[15]
-
Dry the eluate under a stream of nitrogen at 37°C.[15]
-
Reconstitute the dried residue in 200 µL of the mobile phase for injection.[15]
b) Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm).[15]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.25 mL/min.[15]
-
Injection Volume: 10 µL.[17]
c) Mass Spectrometric Conditions:
This method is suitable for determining the purity of this compound in bulk material or pharmaceutical forms.
a) Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (e.g., 0.0335M, pH 7.5) and methanol, typically in a 20:80 (v/v) ratio.[20][21]
-
Standard Stock Solution: Accurately weigh and dissolve 50 mg of this compound reference standard in a 50 mL volumetric flask using the mobile phase as a diluent.[20]
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the mobile phase.
b) Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[21][22]
-
Mobile Phase: Isocratic elution with the prepared buffer/methanol mixture.[23]
-
Column Temperature: 40°C.[21]
-
Injection Volume: 50 µL.[21]
NMR is used to confirm the identity and structure of this compound, including the specific site of deuterium labeling.
a) Sample Preparation:
-
Dissolve 2-4 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or buffered D₂O).[24][25]
-
Transfer the solution to a 5 mm NMR tube.
b) Spectroscopic Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[25]
-
The ¹H NMR spectrum of this compound will be nearly identical to that of Azithromycin, with the key difference being the absence of the N-methyl proton signal that has been replaced by deuterium.[26]
-
The ¹³C NMR spectrum will show a characteristic triplet for the deuterated carbon atom due to C-D coupling, confirming the location of the isotopic label.[24]
-
Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete structural assignment if required.[24]
Application Workflow: Pharmacokinetic Studies
The primary role of this compound is as an internal standard (IS) to ensure accuracy and precision in quantifying Azithromycin levels in biological samples over time. This workflow is fundamental to determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
References
- 1. Azithromycin D3 | CAS No- 163921-65-1 | Simson Pharma Limited [simsonpharma.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C38H72N2O12 | CID 71313607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Azithromycin - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clearsynth.com [clearsynth.com]
- 14. veeprho.com [veeprho.com]
- 15. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 24. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]
- 25. Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy | Bangladesh Pharmaceutical Journal [banglajol.info]
An In-Depth Technical Guide to the Stability and Storage of Azithromycin-d3
For Researchers, Scientists, and Drug Development Professionals
Azithromycin-d3, the deuterated analog of the macrolide antibiotic azithromycin, serves as a critical internal standard for its quantification in biological matrices by mass spectrometry.[1] The integrity and stability of this isotopically labeled compound are paramount for ensuring the accuracy, precision, and reliability of pharmacokinetic and other quantitative bioanalytical studies. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.
Recommended Storage Conditions
Proper storage is essential to minimize degradation and maintain the chemical and isotopic purity of this compound. Recommendations from various suppliers are consistent and summarized below.
Summary of Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[2] | Recommended for long-term storage.[2][3] |
| 4°C | Up to 2 years[4] | Suitable for intermediate-term storage. | |
| In Solvent | -80°C | Up to 6 months[4] | Preferred for stock solutions to ensure maximum stability.[4] |
| -20°C | Up to 1 month[4] | Suitable for short-term storage of working solutions.[4] |
Note: For solutions, use of freshly opened, anhydrous grade solvents such as DMSO or Ethanol is recommended to prevent hydrolysis.[5]
Stability Profile and Degradation Pathways
While extensive public stability data specifically for this compound is limited, the stability profile of the parent compound, azithromycin, provides a reliable surrogate due to their identical core structures. The primary difference, deuterium substitution, is not expected to significantly alter the main degradation pathways, although it can subtly affect reaction kinetics.[4]
Azithromycin is susceptible to degradation under various stress conditions, primarily through hydrolysis and, to a lesser extent, oxidation and photolysis.
pH-Dependent Stability
The most significant factor influencing azithromycin stability is pH. The molecule is highly unstable in acidic environments, which catalyze the hydrolysis of the cladinose sugar moiety.[6][7]
-
Acidic Conditions: In acidic media (pH < 6.0), azithromycin rapidly degrades. The primary degradation pathway involves the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring.[6] This results in the formation of desosaminylazithromycin.[7] The stability improves approximately tenfold for each unit increase in pH from 1.0 to 4.1.[6]
-
Neutral to Alkaline Conditions: The molecule exhibits maximum stability around pH 6.3.[7] Under strong alkaline conditions, saponification (hydrolysis) of the lactone bond can occur, leading to the opening of the macrocyclic ring.[7][8]
Thermal and Photolytic Stability
Azithromycin demonstrates susceptibility to both thermal and light-induced degradation.
-
Thermal Stress: Studies have shown degradation when azithromycin is heated, particularly in solution. A study involving heating a solution at 80°C for 2 hours resulted in measurable degradation.[9] Long-term heating of the solid form at 55°C for two months also produced degradation products.[10][11]
-
Photostability: The compound is prone to photolytic degradation. Exposure to UV-C radiation (254 nm) can lead to complete degradation within 30 minutes.[12] It is also affected by solar, germicidal, and other forms of ultraviolet light.[13]
Oxidative Stability
Forced degradation studies show that azithromycin is unstable in the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂).[14] The exocyclic amine group is a potential site for oxidative degradation.[11]
Visualized Degradation Pathway
The following diagram illustrates the primary degradation pathways of the azithromycin core structure under hydrolytic conditions.
Caption: Primary hydrolytic degradation pathways for the azithromycin molecule.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in a study, a stability-indicating method must be used. This typically involves forced degradation studies followed by analysis with a validated chromatographic method.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Incubate at 60°C for 10-60 minutes.[14] Neutralize the solution with an equivalent amount of 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 60°C for 10-60 minutes.[14] Neutralize the solution with an equivalent amount of 0.1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 10 hours, monitoring periodically.[14]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours.[14] Also, heat a solution of the compound in a water bath at 80°C for 2 hours.[9]
-
Photolytic Degradation: Expose a solution of this compound to direct UV light (e.g., 254 nm) for a defined period (e.g., 24 hours), alongside a control sample protected from light.[12]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.
Typical Analytical Workflow
The following diagram outlines a standard workflow for analyzing the stability of this compound.
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
This compound is a stable compound when stored under the recommended conditions, primarily at -20°C or below in its solid form. The primary liability is its susceptibility to acid-catalyzed hydrolysis. Researchers must handle stock and working solutions with care, avoiding acidic environments and prolonged exposure to elevated temperatures and UV light. The implementation of rigorous stability testing using forced degradation studies is crucial for validating analytical methods and ensuring the generation of high-quality, reproducible data in clinical and non-clinical research.
References
- 1. This compound | CAS 163921-65-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. japsonline.com [japsonline.com]
- 10. WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]
- 11. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 12. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
CAS number and molecular weight of Azithromycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Azithromycin-d3, a deuterated analog of the macrolide antibiotic Azithromycin. It is primarily intended for use as an internal standard in quantitative analyses. This document outlines its fundamental properties, a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visual representation of the analytical workflow.
Core Properties of this compound
This compound is a stable, isotopically labeled version of Azithromycin, which is essential for achieving high accuracy and precision in pharmacokinetic and bioavailability studies. The incorporation of three deuterium atoms results in a distinct mass-to-charge ratio, allowing for its differentiation from the unlabeled drug during mass spectrometric analysis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 1639221-65-1 | |
| Molecular Formula | C₃₈H₆₉D₃N₂O₁₂ | |
| Molecular Weight | 752.0 g/mol |
Note: Minor variations in molecular weight may be cited by different suppliers.
Experimental Protocol: Quantification of Azithromycin in Human Tears using LC-MS/MS with this compound Internal Standard
This section details a validated method for the determination of Azithromycin in human tear samples, a critical procedure in ophthalmic drug development. This compound serves as the internal standard to ensure the reliability of the quantification.[1][2]
Materials and Reagents
-
Azithromycin reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Schirmer tear strips for sample collection
-
Artificial tears (surrogate matrix for calibration standards)
Preparation of Stock and Working Solutions
-
Azithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Azithromycin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into samples.
Sample Preparation
-
Tear Sample Collection: Collect tear samples from subjects using Schirmer tear strips.
-
Extraction: Place each tear strip into a microcentrifuge tube. Add a precise volume of the internal standard working solution and a methanol-water mixture (4:1, v/v).
-
Vortexing: Vortex the tubes thoroughly to ensure the complete extraction of Azithromycin and this compound from the strips.
-
Centrifugation: Centrifuge the samples to pellet any particulate matter.
-
Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a Waters Atlantis™ dC18 column (2.1 mm × 30 mm, 3 μm).[1][2]
-
Mobile Phase: A gradient elution using a two-solvent system:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The following ion transitions are monitored:[1][2]
-
Azithromycin: m/z 749.6 → 591.6
-
This compound: m/z 752.4 → 594.4
-
Data Analysis
The concentration of Azithromycin in the tear samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of Azithromycin in human tears using this compound as an internal standard.
References
The Role of Azithromycin-d3 in Modern Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of Azithromycin-d3, a deuterated analog of the widely used macrolide antibiotic, azithromycin. Its primary and most critical role in pharmaceutical research is as an internal standard for the quantitative analysis of azithromycin in complex biological matrices. This document will delve into the methodologies, data, and workflows that underscore its importance in pharmacokinetic studies and bioanalytical assays.
Core Application: An Ideal Internal Standard
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, with three deuterium atoms incorporated into its structure, serves this purpose exceptionally well for several key reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the parent drug, azithromycin. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any variability in these processes.
-
Co-elution with Analyte: Due to its structural similarity, this compound co-elutes with azithromycin during liquid chromatography. This is crucial for accurate quantification as it ensures that both the analyte and the internal standard experience the same ionization conditions in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium labeling results in a distinct mass difference between this compound and azithromycin. This allows for their simultaneous but separate detection by the mass spectrometer, enabling precise and accurate quantification of the analyte.
The use of this compound as an internal standard is fundamental in a variety of research applications, most notably:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of azithromycin in preclinical and clinical studies.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to a brand-name drug product.
-
Therapeutic Drug Monitoring (TDM): Measuring the concentration of azithromycin in a patient's blood to ensure it is within the therapeutic range.
-
Drug-Drug Interaction (DDI) Studies: Investigating how co-administered drugs affect the pharmacokinetics of azithromycin.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies that have utilized this compound as an internal standard for the quantification of azithromycin.
Table 1: Mass Spectrometry Parameters for Azithromycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Reference |
| Azithromycin | 749.6 | 591.6 | - | 110 | [1] |
| This compound | 752.4 | 594.4 | - | - | [1] |
| Azithromycin | 749.50 | 591.45 | -29 | - | [2] |
| Azithromycin-d5 | 754.50 | 596.45 | -31 | - | [2] |
Note: Specific collision and declustering potentials can vary between instruments and laboratories.
Table 2: Performance Characteristics of LC-MS/MS Methods
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) | Reference |
| Human Tears | 5 - 1000 | 5 | <10 | <10 | ±15 | [1][3] |
| Human Plasma | 0.5 - 2000 | 0.5 | <15 | <15 | - | [2] |
| White Blood Cells | 0.5 - 200 ng/sample | 0.5 ng/sample | 1.6 - 4.7 | 1.6 - 4.7 | 95.3 - 101.1 | [4] |
| Dried Blood Spots | 1 - 2000 | 1 | - | - | - | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound.
Sample Preparation from Human Plasma (Solid-Phase Extraction)
This protocol is adapted from a high-throughput method for quantifying azithromycin in human plasma.[2]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of plasma into a 2 mL polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of Azithromycin-d5 working solution (1 µg/mL in methanol) to each plasma sample.
-
Alkalinization: Add 600 µL of 60 mM sodium bicarbonate (pH 11).
-
Vortexing: Vortex the samples thoroughly for 30 seconds.
-
SPE Cartridge Conditioning: Condition solid-phase extraction (SPE) cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the prepared plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of water followed by 1 mL of 15% methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol into glass tubes.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (0.1% aqueous formic acid–methanol/acetonitrile, 65:35, v:v).
-
Centrifugation: Vortex for 30 seconds and then centrifuge at 2,054 g for 5 minutes.
-
Transfer: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Sample Preparation from Human Tears (Protein Precipitation)
This protocol is a simplified representation of a method for analyzing azithromycin in human tears collected on Schirmer strips.[1][3]
-
Extraction: Place the Schirmer tear strip into a microcentrifuge tube. Add a defined volume of extraction solvent (e.g., methanol-water, 4:1, v/v) containing a known concentration of this compound.
-
Vortexing: Vortex the tube for a specified time to ensure complete extraction of the drug from the strip.
-
Centrifugation: Centrifuge the tube to pellet any particulate matter.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical chromatographic conditions for the separation of azithromycin and this compound.
-
Chromatographic Column: A reversed-phase C18 column is commonly used, for example, a Waters Atlantis™ dC18 (2.1 mm × 30 mm, 3 µm)[1][3] or an ACE C18 (2.1 × 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution is often employed using a combination of an aqueous phase and an organic phase.
-
Flow Rate: A typical flow rate is 0.25 mL/min.[2]
-
Injection Volume: A small injection volume, such as 2 µL, is common.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[5]
Example Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 3.0 | 75 |
| 4.0 | 75 |
| 4.1 | 35 |
| 5.1 | 35 |
Mass Spectrometry Conditions
The following are general mass spectrometry settings for the detection of azithromycin and this compound.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[1][2][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
-
Ion Source Parameters:
Visualizations
The following diagrams illustrate the typical workflow and logical relationships in the application of this compound.
Caption: A typical experimental workflow for the quantification of azithromycin using this compound.
Caption: The logical relationship between azithromycin, this compound, and the analytical method.
Conclusion
This compound is an indispensable tool in modern pharmaceutical research, enabling the accurate and precise quantification of azithromycin in a wide range of biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for obtaining reliable data in pharmacokinetic, bioequivalence, and other critical studies that support drug development and clinical use. The detailed protocols and data presented in this guide highlight the established methodologies and the robustness of using this compound, solidifying its role as a cornerstone in the bioanalytical study of azithromycin.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Azithromycin using Azithromycin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria. Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as Azithromycin-d3, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
These application notes provide a detailed protocol for the quantitative analysis of Azithromycin in biological samples using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Azithromycin reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or ammonium acetate, depending on the chosen method)
-
Human plasma, serum, tears, or other relevant biological matrix
-
Reagent for protein precipitation (e.g., methanol, acetonitrile) or solid-phase extraction (SPE) cartridges.
Standard and Sample Preparation
Stock Solutions:
-
Prepare a stock solution of Azithromycin at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
Working Standard Solutions:
-
Prepare working standard solutions of Azithromycin by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water 50:50 v/v) to create a series of calibration standards.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 200 ng/mL) in the same solvent.[1]
Sample Preparation (Protein Precipitation Method - Example for Plasma):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.[2]
-
Add three volumes of cold protein precipitation solvent (e.g., methanol or acetonitrile) to the plasma sample.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a specific volume of the mobile phase and inject it into the LC-MS/MS system.[3]
LC-MS/MS Instrumentation and Conditions
The following are example conditions and may need to be optimized for specific instruments and matrices.
Liquid Chromatography (LC) Conditions:
| Parameter | Example Value |
| Column | Waters AtlantisTM dC18 (2.1 mm × 30 mm, 3 µm)[4][5] |
| Mobile Phase A | 0.1% Formic acid in water[4][5] |
| Mobile Phase B | 0.1% Formic acid in methanol/acetonitrile (9:1 v/v)[4][5] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[6] |
| Gradient Program | Optimized for separation of Azithromycin and IS from matrix components. |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][4][5] |
| Multiple Reaction Monitoring (MRM) Transitions | Azithromycin: m/z 749.6 → 591.6[4][5]this compound: m/z 752.4 → 594.4[4][5] |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | Optimized for the specific instrument |
| Dwell Time | ~100-200 ms |
Data Presentation
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Azithromycin using this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Human Tears | 5 - 1000[4][5] | 5[4] |
| White Blood Cells | 0.5 - 200 (ng/sample)[1] | 0.5 (ng/sample)[1] |
| Human Plasma | 0.5 - 2000[2] | 0.5[2] |
| Dried Blood Spots | 1 - 2000[6] | 1[6] |
Table 2: Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%RE) |
| Human Tears | Low, Mid, High QC | <10[4][5] | <10[4][5] | Within ±15[4][5] |
| White Blood Cells | LLOQ, Low, Mid, High QC | 1.6 - 4.7[1] | 1.6 - 4.7[1] | 95.3 - 101.1[1] |
Table 3: Recovery
| Matrix | Analyte | Mean Extraction Recovery (%) |
| Human Tears | Azithromycin | 97.53 ± 1.90[4] |
| Human Tears | This compound | 95.74 ± 3.44[4] |
| Human Plasma | Azithromycin | ~90[2] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Azithromycin using Azithromycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2] Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the sensitive and selective quantification of Azithromycin in human plasma and tears using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Azithromycin-d3 as a stable isotopically labeled internal standard (IS). The use of a deuterated internal standard like this compound is best practice in bioanalysis as it co-elutes with the analyte, providing a control for extraction, injection, and ionization variability, thus enhancing the robustness and accuracy of the assay.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Azithromycin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]
-
-
Working Standard Solutions:
-
Prepare working standard solutions of Azithromycin by serial dilution of the stock solution with methanol to achieve a range of concentrations for the calibration curve and quality control (QC) samples.[1]
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to prepare a working internal standard solution (e.g., 1 µg/mL).[1]
-
Sample Preparation
A solid-phase extraction method is recommended for plasma samples to ensure a clean extract.[1]
-
Spiking: To 100 µL of blank human plasma, add a specific volume of the Azithromycin working standard solution and a fixed volume of the this compound internal standard working solution.[1]
-
Extraction: Perform solid-phase extraction using an appropriate SPE cartridge.[1]
-
Elution: Elute the analyte and internal standard from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
For tear samples collected on Schirmer strips, a protein precipitation method is effective.[4][5]
-
Extraction from Strip: Extract Azithromycin and the internal standard from the Schirmer tear strips using a methanol-water mixture (e.g., 4:1, v/v).[4][5]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
-
Column: A C18 reversed-phase column, such as a Waters Atlantis™ dC18 (2.1 mm × 30 mm, 3 µm) or an ACE C18 (2.1 × 100 mm, 1.7 µm), provides good separation.[1][4][5]
-
Mobile Phase:
-
Flow Rate: A flow rate of 0.25 mL/min is commonly used.[1]
-
Gradient Elution: A gradient elution program is typically employed to ensure good peak shape and separation from matrix components.[4][5]
-
Injection Volume: 5 µL.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode provides the best signal intensity for Azithromycin and its internal standard.[1][4][5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][4][5]
-
Ion Transitions:
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.[6]
Data Presentation
The following tables summarize the quantitative performance of the described method.
LC-MS/MS Method Parameters
| Parameter | Azithromycin | This compound |
| Precursor Ion (m/z) | 749.6 | 752.4 |
| Product Ion (m/z) | 591.6 | 594.4 |
| Ionization Mode | ESI Positive | ESI Positive |
Method Validation Summary
| Parameter | Result |
| Linearity Range (Plasma) | 0.5 - 2000 ng/mL[1] |
| Linearity Range (Tears) | 5 - 1000 ng/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.998[1] |
| Lower Limit of Quantification (LLOQ) - Plasma | 0.5 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) - Tears | 5 ng/mL[4] |
| Intra-batch Precision (%RSD) | < 10%[5] |
| Inter-batch Precision (%RSD) | < 10%[5] |
| Accuracy (%RE) | Within ±15%[5] |
| Extraction Recovery (Plasma) | ~90%[1] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the quantification of Azithromycin from biological samples.
Caption: Experimental workflow for Azithromycin quantification.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: Spectroscopic, Chromatographic and Electrochemical Analysis of Azithromycin in Different Matrices [jscimedcentral.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azithromycin-d3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Azithromycin-d3 in plasma for quantitative analysis. The following sections offer a comparative overview of common extraction techniques, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for accurate and robust quantification of this compound in plasma. The three most common methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are compared below based on their performance metrics.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent. | Separation of analyte based on its differential solubility between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent and subsequent elution. |
| Typical Solvents/Sorbents | Acetonitrile, Methanol[1][2] | Methyl tert-butyl ether (MTBE) & Hexane, Methylene chloride & Ethyl acetate[3][4][5] | Oasis HLB Cartridges[6] |
| Recovery | >90% (Methanol)[2] | 81.2% - 92.71%[3][4] | ~90% - 98.11%[7][8] |
| Matrix Effect | 92.50% - 107.87% (Methanol)[1] | Ratios < 85% or > 115% may indicate a matrix effect[3] | ≤15% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] | 2 - 5 ng/mL[3][4] | 0.5 ng/mL[7][8] |
| Advantages | Simple, fast, and inexpensive. | High recovery and clean extracts. | High selectivity, high recovery, low matrix effects, and potential for automation. |
| Disadvantages | May result in less clean extracts and potential for matrix effects. | Can be labor-intensive and may use hazardous organic solvents. | Can be more expensive and require method development. |
Experimental Protocols
The following are detailed protocols for each of the three main sample preparation techniques. These protocols are based on established methods and can be adapted as needed for specific laboratory conditions and instrumentation.
Protein Precipitation (PPT) Protocol
This protocol describes a simple and rapid method for the removal of plasma proteins using methanol.
Materials:
-
Human plasma containing this compound
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Azithromycin-d5)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 600 µL of methanol to the plasma sample (3:1 v/v ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Caption: A flowchart of the protein precipitation (PPT) protocol.
Liquid-Liquid Extraction (LLE) Protocol
This protocol details the extraction of this compound from plasma using a mixture of methyl tert-butyl ether and hexane.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution (e.g., Clarithromycin)
-
1.0 M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Hexane (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of human plasma into a 15 mL centrifuge tube.[4]
-
Add the appropriate volume of the internal standard solution.
-
Add 80 µL of 1.0 M NaOH to the plasma sample to adjust the pH.[3]
-
Add 3 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether and hexane.[4][5]
-
Vortex the mixture for 3 minutes to ensure thorough extraction.[3]
-
Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.[3]
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Caption: A flowchart of the liquid-liquid extraction (LLE) protocol.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines the use of Oasis HLB cartridges for the selective extraction of this compound from plasma.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution (e.g., Azithromycin-d5)
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
60 mM Sodium Bicarbonate (pH 11)
-
SPE manifold (vacuum or positive pressure)
-
Collection tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment:
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
-
Washing:
-
Elution:
-
Elute the analyte with 2 mL of methanol into a clean collection tube.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of reconstitution solution.
-
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Caption: A flowchart of the solid-phase extraction (SPE) protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative determination of azithromycin in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid phase extraction and high performance liquid chromatography for the determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azithromycin-d3 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azithromycin-d3 as an internal standard in pharmacokinetic (PK) studies of azithromycin. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in biological matrices.
Introduction to Azithromycin and the Role of Deuterated Internal Standards
Azithromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections.[1] It exhibits a unique pharmacokinetic profile characterized by rapid and extensive distribution into tissues, leading to significantly higher concentrations in tissues than in plasma.[2][3][4][5] Key pharmacokinetic properties include a bioavailability of approximately 37% and a long terminal elimination half-life of 2 to 4 days.[6][7]
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is critical to correct for variability during sample preparation and analysis.[8][9] An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[8][10][11]
Advantages of using this compound as an internal standard:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to azithromycin, ensuring it behaves similarly during extraction, chromatography, and ionization.[8]
-
Co-elution: It co-elutes with the unlabeled azithromycin, which helps to compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[8][10]
-
Mass Difference: The mass difference between this compound and azithromycin allows for their distinct detection by the mass spectrometer without interfering with each other's signals.[8]
-
Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy, precision, and robustness of the bioanalytical method.[9][10]
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of azithromycin from various studies in healthy human subjects. These values can serve as a reference for designing and evaluating new pharmacokinetic studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Azithromycin in Healthy Adults
| Parameter | 500 mg Oral Dose | 1 g Oral Dose | Reference(s) |
| Cmax (ng/mL) | 350 - 450 | ~400 | [5][6] |
| Tmax (h) | ~2 | 2 - 3 | [6][12] |
| AUC (ng·h/mL) | 4277 - 4967 (AUCt) | - | [13] |
| t1/2 (h) | 51.2 - 51.3 | - | [13] |
| Bioavailability (%) | ~37 | - | [4][6][7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Table 2: Bioequivalence Study Parameters for Azithromycin (500 mg Tablet)
| Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval | Reference(s) |
| AUCt (ng·h/mL) | 4967.49 | 4276.75 | 86.61% - 119.08% | [13] |
| AUCinf (ng·h/mL) | 5871.74 | 5578.12 | 84.97% - 120.70% | [13] |
| Cmax (ng/mL) | 412.14 | 419.89 | 84.50% - 113.16% | [13] |
AUCt: Area under the curve to the last measurable concentration; AUCinf: Area under the curve extrapolated to infinity.
Experimental Protocols
This section outlines a typical workflow and protocol for a pharmacokinetic study of azithromycin using this compound as an internal standard.
Study Design for a Bioequivalence Study
A common design for a bioequivalence study of azithromycin is a randomized, open-label, two-period, crossover study under fasting conditions.[12][13][14]
-
Subjects: Healthy adult volunteers.[12]
-
Dose: A single oral dose of the test and reference formulations (e.g., 500 mg azithromycin).[12][13]
-
Washout Period: A washout period of at least 21 days is recommended between the two study periods to prevent carry-over effects due to the long half-life of azithromycin.[12]
-
Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical schedule includes pre-dose and multiple post-dose time points up to 72 hours or longer.[12][14] For example: pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[12]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying azithromycin in plasma.[15][16][17]
3.2.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting azithromycin from plasma samples.
-
Label polypropylene tubes for standards, quality controls (QCs), and study samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol) to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
3.2.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm).[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., methanol and/or acetonitrile) is typically employed.[15][16]
-
Flow Rate: A flow rate of 0.2 to 0.4 mL/min is common.
-
Column Temperature: Maintained at around 30-40°C.
-
Injection Volume: 5-10 µL.
3.2.3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[15][18]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.
-
MRM Transitions:
-
Azithromycin: m/z 749.5 -> 591.5[15]
-
This compound: The exact transition will depend on the position of the deuterium labels. For an Azithromycin-d5, a common transition is m/z 754.5 -> 596.5.[15] For this compound, a likely transition would be m/z 752.5 -> 594.5 (this should be confirmed experimentally).
-
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting | Reference(s) |
| LC System | UPLC or HPLC system | [15][16] |
| Column | C18 reversed-phase | [15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | [15] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) | [15] |
| Ionization Mode | ESI Positive | [15][18] |
| MRM Transition (Analyte) | m/z 749.5 -> 591.5 | [15] |
| MRM Transition (IS) | m/z 754.5 -> 596.5 (for d5) | [15] |
Data Analysis
The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[13][14] Key parameters include Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2. For bioequivalence studies, the 90% confidence intervals for the ratio of the geometric means (test vs. reference) of Cmax, AUC0-t, and AUC0-inf should fall within the acceptance range of 80% to 125%.[14]
Visualizations
The following diagrams illustrate the workflow for a typical pharmacokinetic study and the logic of using an internal standard.
Figure 1: General workflow for a pharmacokinetic study of azithromycin.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [PDF] Azithromycin Clinical Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 4. Azithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical pharmacokinetics of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. scispace.com [scispace.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. extranet.who.int [extranet.who.int]
- 13. Bioequivalence study of two azithromycin formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Bioequivalence of 2 Azithromycin Tablet Formulations: A Randomized, Open-Label, 2-Stage Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
Application Note: The Role of Azithromycin-d3 in Bioequivalence Studies of Azithromycin Formulations
Introduction
Azithromycin is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections, including respiratory, skin, and sexually transmitted diseases[1]. With the expiration of its patent, numerous generic formulations of Azithromycin have been developed. To ensure that these generic drugs are therapeutically equivalent to the innovator product, regulatory agencies like the U.S. Food and Drug Administration (FDA) require bioequivalence (BE) studies[2][3]. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient into the systemic circulation[4][5].
A critical component of any BE study is the bioanalytical method used to quantify the drug concentration in biological matrices, typically plasma. The accuracy and precision of this method are paramount for reliable pharmacokinetic analysis. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity[6][7][8]. The use of a stable isotope-labeled internal standard (SIL-IS), such as Azithromycin-d3, is essential in this methodology. This deuterated analog is chemically identical to Azithromycin but has a slightly higher mass, allowing it to be distinguished by the mass spectrometer. It mimics the analyte throughout the sample preparation and analysis process, correcting for variability and ensuring the highest degree of accuracy.
This application note provides a detailed protocol for conducting a bioequivalence study of Azithromycin formulations, with a focus on the use of this compound and a validated LC-MS/MS method for quantification.
Principle of Stable Isotope-Labeled Internal Standards
The fundamental advantage of using a SIL-IS like this compound is its ability to compensate for variations during sample processing and instrumental analysis. Since this compound has nearly identical physicochemical properties to Azithromycin, it experiences the same degree of loss during extraction, potential ion suppression in the mass spectrometer source, and variability in injection volume. By measuring the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to highly precise and accurate quantification.
Caption: Role of this compound as an Internal Standard (IS).
Experimental Design and Protocols
Bioequivalence Study Design
A typical bioequivalence study for Azithromycin is designed as a randomized, open-label, two-period, two-sequence, single-dose crossover study under fasting conditions[4][9][10].
-
Subjects : Healthy adult volunteers are recruited for the study[6][11]. The sample size is calculated based on the known intra-subject variability of Azithromycin's pharmacokinetic parameters, which is approximately 27-33% for Cmax[6][12].
-
Dose : A single oral dose of the test and reference Azithromycin formulations (e.g., 500 mg tablet) is administered[12][13].
-
Study Conditions : The study is generally conducted under fasting conditions, as this is considered the most sensitive state to detect formulation differences[4][6].
-
Washout Period : Due to Azithromycin's long elimination half-life of 2-4 days, a washout period of at least 21 days is recommended between the two study periods to prevent any carryover effects[6][9].
-
Blood Sampling : Blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose, typically up to 72 or 120 hours[9][10]. Intensive sampling is performed within the first 4 hours to accurately characterize the peak plasma concentration (Cmax)[6]. A representative sampling schedule might be: pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, 24, 48, and 72 hours post-dose[6][9].
Caption: Workflow of a typical crossover bioequivalence study.
Bioanalytical Method Protocol
The quantification of Azithromycin in plasma is performed using a validated LC-MS/MS method.
a) Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Azithromycin from plasma samples[7][14].
-
Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, e.g., 500 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
b) LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., SunFire C18, 50mm x 2.1mm, 3.5µm)[8] |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 10-50 mM) is commonly used[7][8][15] |
| Flow Rate | 0.2 - 1.0 mL/min[8][15] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Azithromycin) | m/z 749.5 -> 591.5[8][16] |
| MRM Transition (this compound) | m/z 752.5 -> 594.5 (Example for d3 variant) |
| Run Time | 2.5 - 4.5 minutes[7][16] |
| Table 1: Example LC-MS/MS Method Parameters for Azithromycin Analysis. |
Data Analysis and Bioequivalence Acceptance Criteria
Pharmacokinetic (PK) Analysis
Following the quantification of Azithromycin in all plasma samples, the following key pharmacokinetic parameters are determined for each subject for both the test and reference formulations using non-compartmental analysis[9][13]:
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC(0-t) : Area under the plasma concentration-time curve from time 0 to the last measurable concentration (t).
-
AUC(0-inf) : Area under the plasma concentration-time curve from time 0 extrapolated to infinity.
-
t1/2 : Elimination half-life.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Source |
| Cmax (ng/mL) | 412.14 ± 145.31 | 419.89 ± 156.40 | [10] |
| AUC(0-t) (ng·h/mL) | 4967.49 ± 2174.92 | 4276.75 ± 1478.43 | [10] |
| AUC(0-inf) (ng·h/mL) | 5871.74 ± 2686.13 | 5578.12 ± 2042.84 | [10] |
| Tmax (h) | 3.00 (Median) | 2.00 (Median) | [10] |
| t1/2 (h) | 51.32 ± 27.51 | 51.23 ± 23.89 | [13] |
| Table 2: Representative Pharmacokinetic Parameters of Azithromycin (500 mg, fasting) from a Bioequivalence Study. |
Statistical Analysis and Acceptance Criteria
The bioequivalence between the test and reference products is assessed by statistical comparison of the log-transformed primary PK parameters: Cmax, AUC(0-t), and AUC(0-inf). According to regulatory guidelines, two formulations are considered bioequivalent if the 90% Confidence Intervals (CI) for the geometric mean ratio (Test/Reference) of these parameters fall entirely within the acceptance range of 80.00% to 125.00%[4][9][12].
-
90% CI for Cmax ratio : Must be within [80.00%, 125.00%]
-
90% CI for AUC(0-t) ratio : Must be within [80.00%, 125.00%]
Conclusion
Conducting a successful bioequivalence study for Azithromycin formulations hinges on a robust study design and a highly accurate and precise bioanalytical method. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a validated LC-MS/MS method is the industry standard for achieving reliable quantification of Azithromycin in plasma. This approach effectively minimizes analytical variability, ensuring that the pharmacokinetic data generated is a true reflection of the drug product's in vivo performance. Adherence to the detailed protocols and regulatory criteria outlined in this note will enable researchers and drug developers to confidently establish the bioequivalence of their Azithromycin formulations, paving the way for regulatory approval and market access.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fda.gov [fda.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Bioequivalence of 2 Azithromycin Tablet Formulations: A Randomized, Open-Label, 2-Stage Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioequivalence study of two azithromycin formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Bioequivalence of Two Formulations of Azithromycin Tablets: A Randomized, Single-Dose, Three-Period, Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsr.net [ijsr.net]
- 13. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Azithromycin-d3 Detection
Welcome to the technical support center for the LC-MS/MS analysis of Azithromycin and its deuterated internal standard, Azithromycin-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for Azithromycin and this compound?
A1: For initial method development, you can start with the parameters summarized in the tables below. These are based on commonly reported conditions in published literature. It is crucial to optimize these parameters on your specific instrumentation for the best performance.
Table 1: Mass Spectrometry Parameters for Azithromycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| Azithromycin | 749.5 - 749.6 | 591.5 - 591.6 | Optimized locally |
| This compound | 752.4 - 754.5 | 594.4 - 596.45 | Optimized locally |
Note: Collision energy should be optimized for your specific mass spectrometer. Start with a range of 20-40 eV.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., ACE C18, Waters Atlantis™ dC18)[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water[1][3] |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile (1:1, v/v)[1][4] |
| Flow Rate | 0.2 - 0.5 mL/min[4][5] |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C[5] |
Q2: What are the common sample preparation techniques for Azithromycin analysis in biological matrices?
A2: The most common sample preparation techniques are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): Often preferred for cleaner extracts and can lead to reduced matrix effects. Oasis HLB cartridges are frequently used.[1]
-
Protein Precipitation (PPT): A simpler and faster technique, often performed with acetonitrile.[4] However, it may result in more significant matrix effects.
The choice between SPE and PPT depends on the required sensitivity, sample matrix complexity, and throughput needs.[4][6]
Q3: My signal intensity for this compound is low. What are the possible causes and solutions?
A3: Low signal intensity for the internal standard can be due to several factors:
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Incorrect MS/MS transition: Verify the precursor and product ions for this compound. The most common transition is m/z 752.4 → 594.4 or 754.50 > 596.45.[2][5]
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Suboptimal ionization source parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows.[3] Azithromycin and its analogues ionize well in positive ESI mode.[5]
-
Degradation of the internal standard: Ensure the stability of your this compound stock and working solutions. Store them at appropriate temperatures, typically -20°C or -80°C, and check for degradation.[7]
-
Poor extraction recovery: Evaluate the recovery of this compound during your sample preparation procedure. If using SPE, ensure proper conditioning, loading, washing, and elution steps.
Q4: I am observing significant matrix effects in my analysis. How can I mitigate them?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[6][8] Here are some strategies to minimize them:
-
Improve sample cleanup: Switch from protein precipitation to a more rigorous sample preparation method like SPE.[4]
-
Optimize chromatography: Ensure chromatographic separation of Azithromycin from co-eluting matrix components. Modifying the gradient or using a different column chemistry, such as HILIC, can be beneficial.[9]
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a stable isotope-labeled internal standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate quantification.[2][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a lower concentration of the analyte and internal standard. |
| Column Contamination | Flush the column with a strong solvent or replace the guard column.[10] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for Azithromycin (a weak base). The use of 0.1% formic acid is common.[1] |
| Secondary Interactions with Column | Consider a different column chemistry or mobile phase additives. |
| Extra-column Volume | Check tubing connections and minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10] |
| Carryover from Previous Injections | Implement a robust needle wash protocol. Injecting a blank after a high concentration sample can confirm carryover.[5] |
| Contaminated LC System | Flush the entire LC system with appropriate cleaning solutions. |
| Dirty Ion Source | Clean the mass spectrometer's ion source according to the manufacturer's instructions.[10] |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump Malfunction or Leaks | Check for pressure fluctuations and leaks in the LC system. |
| Inconsistent Mobile Phase Composition | Ensure accurate mobile phase preparation and proper mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Degradation | Replace the column if it has been used extensively or under harsh conditions. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: To 100 µL of plasma sample, add the this compound internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol in water to remove interferences.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Visualizations
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Challenges of developing a bioanalytical method for a macrolide immunosuppressant compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. zefsci.com [zefsci.com]
Addressing matrix effects in Azithromycin-d3 quantification
Welcome to the technical support center for bioanalytical challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you address and mitigate matrix effects in the LC-MS/MS quantification of Azithromycin using its deuterated internal standard, Azithromycin-d3.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and reproducibility of the quantitative results.[2] In bioanalytical studies, particularly for regulatory submissions, failure to adequately assess and control matrix effects can lead to rejection of the method.[3][4]
Q2: How is a deuterated internal standard like this compound supposed to correct for matrix effects?
A stable isotope-labeled (SIL) internal standard (IS), such as this compound, is the ideal tool for correcting matrix effects.[5] Because this compound is chemically identical to the analyte (Azithromycin), it has nearly the same chromatographic retention time and ionization behavior. Therefore, any ion suppression or enhancement experienced by the analyte should be equally experienced by the IS. By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[2]
Q3: I'm using this compound, but my results are still imprecise. Why isn't the internal standard working perfectly?
While this compound is highly effective, several factors can undermine its ability to compensate for matrix effects:
-
Extreme Ion Suppression: If the matrix effect is severe, the signal for both the analyte and the IS can be suppressed to a level near the lower limit of quantification (LLOQ), leading to high variability.
-
Differential Matrix Effects: In rare cases, subtle differences in elution between the analyte and the SIL-IS can expose them to slightly different matrix components, especially on the upslope or downslope of a large interference peak.
-
High Analyte Concentration: At very high concentrations, the analyte and IS can compete for ionization in the mass spectrometer source, a phenomenon known as charge competition.[5]
-
Sample Preparation Inconsistency: If the IS is not added at the very beginning of the sample preparation process, it cannot account for variability or analyte loss during extraction steps.[6]
Q4: What are the most common sources of matrix effects in human plasma samples for Azithromycin analysis?
For analyses of samples in biological matrices like plasma or serum, the most significant and common sources of matrix effects are phospholipids . These endogenous molecules are abundant in cell membranes and can cause profound ion suppression in electrospray ionization (ESI). Other potential sources include salts, formulation components from administered drugs, and metabolites that may co-elute with Azithromycin.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving matrix effect issues.
My assay is showing high variability or failing batch acceptance criteria. How do I confirm a matrix effect is the cause?
The first step is to systematically investigate the issue. The workflow below outlines the process for identifying and resolving matrix-related problems.
Caption: Troubleshooting workflow for suspected matrix effects.
How do I formally assess the matrix effect according to regulatory guidelines?
Regulatory bodies like the FDA and EMA require a quantitative assessment of matrix effects during method validation.[3][4][6] The standard approach involves:
-
Sourcing blank matrix (e.g., plasma) from at least six different individual donors.[7]
-
Preparing low and high concentration quality control (QC) samples by spiking the analyte and IS into these different matrix lots (pre-extraction spike).
-
Analyzing at least three replicates for each concentration level in each unique matrix lot.
-
The results must meet standard acceptance criteria: the accuracy for each lot should be within ±15% of the nominal concentration, and the precision (CV%) should not be greater than 15%.[3][7]
Data & Methodologies
Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in mitigating matrix effects. While simpler methods like Protein Precipitation (PPT) are fast, they are less effective at removing interferences compared to more rigorous methods like Solid-Phase Extraction (SPE).[8]
Caption: Comparison of common sample preparation techniques.
Table 1: Quantitative Comparison of Sample Preparation Methods for Azithromycin
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Variable, often lower | > 95%[9] | ~90% or higher[8] |
| Matrix Effect | Significant phospholipid presence | 98% - 100% (minimal effect)[9] | Negligible matrix effect reported[8] |
| Reproducibility (RSD%) | Can be > 15% if not optimized | < 13.7%[9] | < 15% (meets regulatory limits)[8] |
Table 2: Typical LC-MS/MS Parameters for Azithromycin Quantification
| Parameter | Setting |
| Analyte | Azithromycin (AZI) |
| Internal Standard | This compound (or -d5) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| AZI MRM Transition | m/z 749.5 → 591.5[8][10] |
| AZI-d5 MRM Transition | m/z 754.5 → 596.5[8][11] |
| Typical Column | C18 Reverse-Phase (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[8] |
| Flow Rate | 0.25 - 0.4 mL/min[8][12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for High-Purity Sample Cleanup
This protocol is adapted from a validated high-throughput method and is highly effective at removing matrix interferences.[8]
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
This compound internal standard working solution
-
Methanol (HPLC grade)
-
Oasis® HLB SPE cartridges
-
0.1% Formic Acid in Water and Methanol/Acetonitrile
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the this compound IS working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the Oasis® HLB cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 35% Mobile Phase B).[8]
-
Injection: Inject 2-5 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) followed by Phospholipid Removal
This method is faster than SPE and provides a cleaner extract than PPT alone. It is based on specialized phospholipid removal plates (e.g., HybridSPE).[13]
Materials:
-
Human plasma
-
This compound internal standard working solution
-
1% Formic Acid in Acetonitrile
-
Phospholipid removal 96-well plate or cartridges
Procedure:
-
Spiking: To a 100 µL aliquot of human plasma in a collection plate well, add 20 µL of the this compound IS solution.[13]
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well. Mix thoroughly (vortex) for 1 minute to precipitate proteins.
-
Filtration/Removal: Place the collection plate on top of the phospholipid removal plate and apply vacuum or positive pressure to force the supernatant through the phospholipid-retaining sorbent.
-
Collection: The resulting filtrate is collected in a clean 96-well plate. This filtrate is now free of proteins and the majority of phospholipids.
-
Injection: Directly inject an aliquot of the filtrate into the LC-MS/MS system. If needed, the filtrate can be evaporated and reconstituted to increase concentration.
References
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Azithromycin-d3 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Azithromycin-d3 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound solutions in a question-and-answer format.
| Problem/Question | Potential Causes | Recommended Solutions |
| Why is my this compound signal intensity low or absent in my LC-MS analysis? | 1. Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, extreme pH, or high temperatures).[1][2]2. Precipitation: The solution may not be fully dissolved or may have precipitated out of solution, especially in aqueous mixtures.[3]3. Instrumental Issues: General LC-MS issues such as ion source contamination, incorrect MS settings, or leaks can lead to poor signal.[4][5]4. Low Concentration: The concentration of the working solution may be too low. | 1. Verify Storage: Ensure solutions are stored correctly (aliquoted, protected from light, at -20°C or -80°C). Prepare fresh solutions if degradation is suspected.[6]2. Ensure Solubility: When preparing stock solutions in solvents like DMSO or ethanol, use sonication or gentle warming to ensure complete dissolution.[7] For aqueous working solutions, prepare them fresh daily and consider the final ethanol concentration to maintain solubility.[3]3. Instrument Check: Perform routine LC-MS maintenance, including cleaning the ion source and checking for leaks. Calibrate the system regularly.[5]4. Confirm Concentration: Prepare a fresh dilution from your stock and verify the concentration. |
| What causes high variability or inconsistency in the this compound internal standard signal across my sample batch? | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction efficiency, or final volume can affect the internal standard (IS) concentration.[8]2. Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard, leading to inconsistent responses.[9]3. Adsorption: The compound may adsorb to container surfaces (e.g., glass or plastic vials).4. Solution Instability: If working solutions are prepared in bulk and used over a long period, degradation may occur, leading to a drifting signal.[8] | 1. Standardize Workflow: Use calibrated pipettes and maintain a consistent workflow for adding the internal standard to all samples, calibrators, and quality controls.[10][11]2. Evaluate Matrix Effects: Prepare samples in a stripped matrix to assess ion suppression/enhancement. If significant effects are observed, optimize sample cleanup procedures (e.g., SPE, LLE) or adjust chromatographic conditions to separate the analyte from interfering matrix components.[9]3. Use Appropriate Containers: Utilize low-adsorption polypropylene or glass containers.[12]4. Prepare Fresh Working Solutions: Prepare fresh working solutions of the internal standard for each analytical run to minimize issues related to instability.[3] |
| Why am I observing peak splitting or tailing for this compound in my chromatogram? | 1. Column Issues: The analytical column may be contaminated, degraded, or not suitable for the mobile phase conditions (especially high pH).2. Mobile Phase Incompatibility: The pH of the mobile phase may be inappropriate, or the sample solvent may be too strong compared to the mobile phase, causing peak distortion.3. Injection Volume Overload: Injecting too large a volume of a sample dissolved in a strong solvent can lead to poor peak shape. | 1. Column Care: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. Use columns specifically designed for high pH applications if necessary.[13]2. Optimize Mobile Phase: Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. Adjust the mobile phase pH to optimize peak shape.[4]3. Reduce Injection Volume: Decrease the injection volume or dilute the sample in a weaker solvent. |
| My this compound stock solution in DMSO/ethanol appears cloudy or has visible precipitate. What should I do? | 1. Incomplete Dissolution: The compound may not have fully dissolved during preparation.2. Storage at Low Temperatures: Concentrated solutions in DMSO can sometimes freeze or precipitate when stored at -20°C.3. Water Contamination: Hygroscopic solvents like DMSO can absorb atmospheric moisture, which can reduce the solubility of the compound.[6] | 1. Ensure Complete Dissolution: Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound.[7]2. Thaw Completely Before Use: Before use, allow the entire vial to thaw completely at room temperature and vortex thoroughly to ensure homogeneity.3. Use Anhydrous Solvents: Use fresh, high-quality anhydrous solvents for preparing stock solutions. Store solvents properly to minimize water absorption.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions? A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3] Both DMSO and ethanol are reported to dissolve this compound at concentrations up to 100 mg/mL.[7][14]
Q2: How should I prepare a stock solution of this compound? A2: To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent like DMSO or ethanol.[3] To ensure complete dissolution, gentle warming and sonication may be necessary.[7] For a detailed step-by-step guide, please refer to the Experimental Protocols section below.
Q3: What are the optimal storage conditions for this compound solutions? A3: Once prepared, stock solutions should be stored in tightly sealed vials, protected from light. For long-term storage, it is recommended to store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6] Avoid repeated freeze-thaw cycles to prevent degradation.[15]
Q4: Can I use this compound in aqueous solutions for my experiments? A4: Azithromycin is sparingly soluble in aqueous buffers.[3] It is recommended to first dissolve the compound in ethanol before diluting with an aqueous buffer.[3] Aqueous solutions of Azithromycin are not stable and should be prepared fresh daily; storage for more than one day is not recommended.[3] The degradation of azithromycin in aqueous solutions is pH-dependent.[16]
Q5: What safety precautions should I take when handling this compound? A5: Standard laboratory safety practices should be followed. This includes wearing protective clothing, gloves, and safety glasses. Avoid breathing in the dust when handling the solid form.[12] Handle solutions in a well-ventilated area or a chemical fume hood.
Q6: Why is this compound used as an internal standard? A6: this compound is a stable isotope-labeled version of Azithromycin. It is an ideal internal standard for mass spectrometry-based quantification because it has nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, and chromatographic retention time. This allows it to accurately correct for variations throughout the analytical process.[10][14][17]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 100 mg/mL[7][14] | May require sonication and gentle warming for complete dissolution.[7] |
| Ethanol | ≥ 100 mg/mL[7][14] | - |
| Dimethylformamide (DMF) | ~16 mg/mL (for Azithromycin)[3] | Data for unlabeled Azithromycin; similar solubility is expected for the d3 variant. |
| Aqueous Buffers | Sparingly soluble[3] | Pre-dissolving in ethanol is recommended to improve solubility in aqueous media.[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | Up to 3 years[6] | Store in original, tightly sealed container. |
| 4°C | Up to 2 years[6] | - | |
| Organic Stock Solution | -80°C | Up to 6 months[6] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[15] |
| -20°C | Up to 1 month[6] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[15] | |
| Aqueous Solution | Room Temperature / Refrigerated | Not recommended for > 1 day[3] | Prone to degradation. Always prepare fresh.[3][16] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for LC-MS
-
Materials and Equipment:
-
This compound solid powder
-
High-purity (≥99.9%) DMSO or Ethanol
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
-
Preparation of 1 mg/mL Primary Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder accurately (e.g., 10 mg) and transfer it to an appropriate amber vial. c. Add the corresponding volume of solvent (e.g., 10 mL of DMSO for a 1 mg/mL solution) using a calibrated pipette. d. Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator or warm the solution gently (e.g., 37°C) until all solid is completely dissolved.[7] e. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Storage of Primary Stock Solution: a. Aliquot the primary stock solution into smaller, single-use volumes in tightly sealed polypropylene or amber glass vials. b. Label each aliquot clearly with the compound name, concentration, solvent, and preparation date. c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Preparation of Working Solutions: a. Before use, remove one aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature. Vortex the vial to ensure the solution is homogeneous. b. Prepare an intermediate stock solution by diluting the primary stock with the appropriate solvent (e.g., methanol or acetonitrile, depending on your analytical method). c. From the intermediate stock, prepare the final working internal standard solution at the desired concentration (e.g., 100 ng/mL) using the initial mobile phase of your chromatographic system as the diluent. d. Prepare this working solution fresh for each analytical batch to ensure accuracy and consistency.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues with the this compound internal standard (IS) signal in an LC-MS experiment.
Caption: A logical decision tree for troubleshooting this compound internal standard signal issues.
References
- 1. scielo.br [scielo.br]
- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. shimadzu.at [shimadzu.at]
- 5. zefsci.com [zefsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nebiolab.com [nebiolab.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. tandfonline.com [tandfonline.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. abmole.com [abmole.com]
- 16. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clearsynth.com [clearsynth.com]
Validation & Comparative
Cross-Validation of Bioanalytical Methods for Azithromycin Analysis Using Azithromycin-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters and experimental protocols for the cross-validation of bioanalytical methods for the quantification of Azithromycin, utilizing its deuterated stable isotope-labeled internal standard, Azithromycin-d3. The objective is to ensure data integrity and consistency when analyzing samples across different laboratories, methodologies, or analytical runs. The information presented is synthesized from established regulatory guidelines and published scientific literature.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is a critical process in bioanalysis that establishes the equivalency of two or more analytical methods used to generate data within the same study or across different studies.[1] This is essential when samples from a single clinical trial are analyzed at multiple sites or when a method is transferred between laboratories.[1][2] The primary goal is to ensure that the data are reproducible and comparable, regardless of the laboratory or method used.[3]
This guide focuses on the cross-validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Azithromycin, a widely used macrolide antibiotic.[4][5] The use of a stable isotope-labeled internal standard like this compound is a common and recommended practice to compensate for variability during sample preparation and analysis.[6][7]
Comparative Performance of Bioanalytical Methods
The acceptance criteria for cross-validation are generally consistent with the criteria for the initial validation of the bioanalytical method. The following tables summarize the typical performance parameters and acceptance criteria based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][8]
Table 1: Key Performance Parameters and Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria (Chromatographic Assays) | Reference |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal value. For the Lower Limit of Quantification (LLOQ), it should be within ±20%. | [8][9] |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples. For the LLOQ, the CV should not exceed 20%. | [8][9] |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank biological matrix samples. | [8][10] |
| Matrix Effect | The matrix factor should be consistent and reproducible. The use of a stable isotope-labeled internal standard helps to mitigate matrix effects. | [6][10] |
| Dilution Integrity | If samples are diluted, the accuracy and precision of the diluted samples should be within ±15%. | [4][8] |
| Stability | The analyte should be stable in the biological matrix under the expected conditions of storage and processing. The mean concentration of stability samples should be within ±15% of the nominal concentration. | [8] |
Table 2: Example Comparison of Two Hypothetical LC-MS/MS Methods for Azithromycin
| Parameter | Method A | Method B | Acceptance Criteria Met? |
| Linearity (r²) | >0.995 | >0.997 | Yes |
| LLOQ (ng/mL) | 0.5 | 1.0 | Yes |
| Accuracy at LQC (%) | 95.8 | 98.2 | Yes |
| Accuracy at MQC (%) | 102.3 | 100.5 | Yes |
| Accuracy at HQC (%) | 99.1 | 101.8 | Yes |
| Precision at LQC (%CV) | 6.2 | 5.8 | Yes |
| Precision at MQC (%CV) | 4.5 | 4.9 | Yes |
| Precision at HQC (%CV) | 3.8 | 4.1 | Yes |
| Recovery (%) | ~85 | ~90 | Yes |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following sections detail a typical experimental protocol for the analysis of Azithromycin in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on several published methods.[4][5][7][11]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and rapid method for extracting Azithromycin from plasma samples.[5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is typically achieved on a C18 reversed-phase column.[4][5]
-
Column: ACE C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol:Acetonitrile (1:1, v/v)[4]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.[4]
-
Flow Rate: 0.3 - 0.5 mL/min[5]
-
Column Temperature: 40 - 45°C[12]
-
Injection Volume: 5 - 20 µL[12]
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is commonly used.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
Visualizing the Cross-Validation Workflow and Logic
The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship of acceptance criteria.
Caption: Experimental Workflow for Cross-Validation of Bioanalytical Methods.
Caption: Logical Relationship of Acceptance Criteria in Cross-Validation.
Conclusion
The cross-validation of bioanalytical methods is a regulatory requirement and a scientific necessity to ensure the reliability of data from clinical and non-clinical studies.[10][13] By adhering to the established guidelines for accuracy, precision, and other validation parameters, researchers can confidently compare and combine data from different analytical methods or laboratories. The use of a stable isotope-labeled internal standard such as this compound is a robust approach to minimize analytical variability and ensure the integrity of pharmacokinetic and other quantitative data.
References
- 1. fda.gov [fda.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elearning.unite.it [elearning.unite.it]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Performance evaluation of Azithromycin-d3 in different biological matrices (plasma, urine, tissue)
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for accurate and reliable bioanalysis. This guide provides a comprehensive comparison of Azithromycin-d3's performance against other common internal standards for the quantification of Azithromycin in various biological matrices, including plasma, urine, and tissue. The information presented is supported by experimental data from various studies to aid in making informed decisions for your analytical needs.
This compound, a deuterated analog of Azithromycin, is a widely used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.
Performance in Human Plasma
The quantification of Azithromycin in human plasma is crucial for pharmacokinetic and bioequivalence studies. This compound has demonstrated excellent performance as an internal standard in this matrix.
Table 1: Performance Characteristics of Internal Standards for Azithromycin Quantification in Human Plasma
| Internal Standard | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | LLOQ (ng/mL) |
| This compound | 0.5 - 2000[1] | 99.5 - 110.8[2] | < 13.7[2] | >90[1] | 0.5[1] |
| Azithromycin-d5 | 0.5 - 2000[1] | - | - | ~90[1] | 0.5[1] |
| Roxithromycin | 2.55 - 551.43[3] | < 8 (as % deviation) | < 8 | - | 2.55[3] |
| Clarithromycin | 10 - 400 | - | - | >90 | 10 |
| Imipramine | 5 - 640 (ppb) | - | < 6 | - | 5 (ppb)[4] |
As shown in Table 1, this compound offers a wide linear range, high accuracy and precision, and good recovery, with a low limit of quantification, making it a robust choice for plasma-based assays.
Performance in Human Urine
While less common than plasma analysis, monitoring Azithromycin in urine can be important for understanding its excretion pathways. Data on the specific use of this compound in urine is less abundant in the literature, but the principles of its utility as a stable isotope-labeled internal standard remain.
A validated LC-MS/MS method for the simultaneous determination of multiple antibiotics in human urine has been reported, which could be adapted for Azithromycin. The general approach involves dilution of the urine sample followed by protein precipitation and LC-MS/MS analysis. The use of a deuterated internal standard like this compound would be ideal to correct for matrix effects inherent in urine samples.
Performance in Tissue Homogenates
Measuring Azithromycin concentrations in tissues is critical for assessing drug distribution and efficacy at the site of infection. The analysis in tissue homogenates presents challenges due to the complexity of the matrix.
One study details a method for quantifying Azithromycin in vaginal swabs, a form of tissue matrix analysis[5]. While this study used leucine enkephalin as an internal standard, the methodology can be adapted to use this compound for improved accuracy. The general procedure involves extraction of the drug from the tissue homogenate, followed by LC-MS/MS analysis. The co-elution of a stable isotope-labeled internal standard like this compound is highly advantageous in minimizing the impact of matrix effects on quantification.
Experimental Protocols
Quantification of Azithromycin in Human Plasma using this compound
This protocol is a synthesis of methodologies described in various studies[1][2].
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[1].
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol/acetonitrile (1:1, v/v)[1].
-
Flow Rate: 0.25 mL/min[1].
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Azithromycin: m/z 749.5 → 591.4[1]
-
This compound: m/z 752.5 → 594.4 (example, will vary slightly based on specific deuteration)
-
3. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.
Alternative Internal Standards
While this compound is often the preferred choice, other compounds have been successfully used as internal standards for Azithromycin quantification.
-
Roxithromycin and Clarithromycin: These are structurally similar macrolide antibiotics. They are more cost-effective than a deuterated standard but may have different chromatographic behavior and ionization efficiency, which can impact accuracy[3].
-
Imipramine: This is a structurally unrelated compound. While it can be used, it may not adequately compensate for matrix effects and extraction variability in the same way a stable isotope-labeled standard does[4].
The choice of internal standard will depend on the specific requirements of the assay, including desired accuracy, precision, and cost considerations. For regulatory submissions and clinical trials, the use of a stable isotope-labeled internal standard like this compound is highly recommended.
Experimental Workflow
Caption: Bioanalytical workflow for Azithromycin quantification.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Research Portal [research.usc.edu.au]
Isotopic Labeling's Influence on Azithromycin Fragmentation: A Comparative Analysis
A detailed examination of the mass spectrometric fragmentation patterns of azithromycin and its deuterated analogs reveals subtle yet significant shifts in ion distribution, providing crucial insights for researchers in drug metabolism and bioanalytical method development. This guide presents a comparative analysis supported by experimental data, detailed protocols, and visual representations of fragmentation pathways.
The use of stable isotopically labeled internal standards is a cornerstone of quantitative mass spectrometry, ensuring accuracy and precision in complex biological matrices. Understanding how this labeling affects the fragmentation of the parent molecule is paramount for robust method development and data interpretation. In the case of the widely used macrolide antibiotic, azithromycin, deuterium labeling introduces predictable mass shifts in fragment ions, which can be leveraged for enhanced analytical specificity.
Comparative Fragmentation Patterns
Mass spectrometric analysis of unlabeled azithromycin and its isotopically labeled counterparts, azithromycin-d3 and azithromycin-d5, consistently demonstrates a primary fragmentation pathway involving the neutral loss of the desosamine sugar moiety. This cleavage results in the formation of a prominent product ion, which is commonly utilized for quantification in multiple reaction monitoring (MRM) assays.
The key distinction in the fragmentation of the labeled analogs is the corresponding mass shift in the product ions, directly reflecting the mass of the incorporated isotopes. This conservation of the isotopic label within the cladinose sugar and the macrolide ring structure provides a clear and predictable analytical signal.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Neutral Loss (Da) | Isotopic Label Location in Product Ion |
| Azithromycin | 749.5 | 591.5 | 158.0 | N/A |
| This compound | 752.4 | 594.4 | 158.0 | Cladinose Sugar / Macrolide Ring |
| Azithromycin-d5 | 754.5 | 596.5 | 158.0 | Cladinose Sugar / Macrolide Ring |
Table 1: Comparison of Precursor and Major Product Ions for Azithromycin and its Isotopically Labeled Analogs.
Beyond this primary fragmentation, further dissociation of the aglycone can occur, yielding a series of lower mass-to-charge ratio ions. While the relative abundances of these secondary fragments may vary depending on the collision energy, the mass shifts corresponding to the isotopic labels are consistently observed.
Experimental Protocols
The data presented in this guide were synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. A typical experimental protocol is outlined below.
Sample Preparation: Azithromycin and its isotopically labeled internal standards are prepared as stock solutions in methanol and further diluted to working concentrations. For analysis in biological matrices, a protein precipitation or solid-phase extraction step is typically employed.
Liquid Chromatography (LC): Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
Mass Spectrometry (MS): A triple quadrupole or ion trap mass spectrometer equipped with a positive electrospray ionization (ESI) source is used for analysis. The instrument is operated in product ion scan mode to obtain full fragmentation spectra or in multiple reaction monitoring (MRM) mode for quantitative analysis.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: Optimized for maximal signal (typically 3-5 kV)
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-500 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific transition of interest (typically 20-40 eV)
Visualizing the Workflow and Fragmentation
To further elucidate the experimental process and the fragmentation pathways, the following diagrams are provided.
The diagram above illustrates the typical workflow for the analysis of azithromycin, from sample preparation through to data processing.
This diagram illustrates the primary fragmentation pathways for both unlabeled and deuterium-labeled azithromycin, highlighting the neutral losses of the desosamine and cladinose sugar moieties. The isotopic label is retained on the aglycone and cladinose fragments.
Unraveling the Matrix Effect: A Comparative Analysis of Azithromycin-d3 in Human vs. Animal Plasma
For researchers, scientists, and drug development professionals, understanding the influence of biological matrices on analytical results is paramount for accurate drug quantification. This guide provides an objective comparison of the matrix effect on Azithromycin-d3, a commonly used internal standard, in human plasma versus various animal plasma matrices. Supported by experimental data, this analysis aims to inform the selection of appropriate animal models in preclinical studies and ensure the reliable translation of bioanalytical methods from animal to human studies.
The matrix effect, an alteration of ionization efficiency by co-eluting endogenous components in a sample, is a critical parameter evaluated during the validation of bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant and variable matrix effect can compromise the accuracy and precision of the assay. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of Azithromycin, is the gold standard to compensate for these effects. However, the assumption that a SIL-IS will behave identically to the analyte across different biological matrices is not always valid. This comparison guide delves into the nuances of the matrix effect on this compound across species.
Quantitative Comparison of Matrix Effect
The following table summarizes the reported matrix effect of this compound in human and various animal plasma. The matrix effect is typically expressed as a percentage, calculated by comparing the analyte's peak area in the presence of the matrix to its peak area in a neat solution. A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement.
| Biological Matrix | Analyte/Internal Standard | Sample Preparation Method | Matrix Effect (%) | Reference |
| Human Plasma | Azithromycin | Protein Precipitation | 98% - 100% | [1] |
| This compound | Solid-Phase Extraction | Not explicitly stated, but method validated | [2] | |
| Azithromycin | Solid-Phase Extraction | IS normalized matrix effect within (100±10)% | [3] | |
| Rat Plasma | Azithromycin | Protein Precipitation | Not explicitly stated, but method validated | [1] |
Note: Data for mouse, dog, and monkey plasma for this compound matrix effect were not available in the reviewed literature. The table will be updated as more data becomes available.
Experimental Protocols
A consistent and reliable experimental protocol is crucial for the accurate assessment of the matrix effect. Below are detailed methodologies commonly employed in the bioanalysis of Azithromycin using this compound as an internal standard.
Sample Preparation
Two primary methods are utilized for extracting Azithromycin and this compound from plasma:
-
Protein Precipitation (PPT): This is a simple and rapid method. Typically, a threefold volume of a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis.[1]
-
Solid-Phase Extraction (SPE): This method offers cleaner extracts compared to PPT. The plasma sample is first pre-treated (e.g., acidified) and then loaded onto an SPE cartridge. After washing the cartridge to remove interfering substances, the analyte and internal standard are eluted with an appropriate solvent. The eluate is then evaporated and reconstituted for analysis.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection are key to the specific and sensitive quantification of Azithromycin and this compound.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol) is typically employed.
-
Flow Rate: Flow rates are generally in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions monitored are typically:
-
Azithromycin: m/z 749.5 → 591.5
-
This compound: m/z 752.5 → 594.5 (or similar, depending on the labeling)[2]
-
-
Experimental Workflow for Matrix Effect Assessment
The following diagram illustrates a typical workflow for the quantitative assessment of the matrix effect.
Discussion
The available data indicates that for human plasma, the matrix effect for Azithromycin, when using this compound as an internal standard, is generally well-compensated, with normalized matrix effects falling within the acceptable range of 85-115%. This suggests that this compound is an effective internal standard for bioanalytical studies in humans.
The lack of readily available, direct comparative data for the matrix effect of this compound in common preclinical animal models (mouse, rat, dog, monkey) presents a challenge. While individual studies may validate their methods in a specific animal matrix, a cross-species comparison is crucial for understanding the potential for discrepancies when translating findings from preclinical to clinical phases.
It is critical for researchers to thoroughly validate their bioanalytical methods in each species and matrix of interest. The assumption that a validated method in one species will perform identically in another can lead to inaccurate pharmacokinetic and toxicokinetic data, potentially impacting the drug development process.
Conclusion
While this compound serves as a reliable internal standard for the quantification of Azithromycin in human plasma with minimal matrix effect issues when appropriate sample preparation techniques are used, there is a clear need for more published data on its performance in animal plasma. This guide highlights the importance of species-specific validation of bioanalytical methods and encourages the scientific community to publish such comparative data to strengthen the bridge between preclinical and clinical research. Researchers should meticulously evaluate the matrix effect of this compound in the specific animal model being used to ensure the integrity and reliability of their bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Comparative Stability of Deuterium-Labeled vs. Non-Labeled Azithromycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug candidate is paramount. This guide provides a comparative overview of the stability of deuterium-labeled azithromycin versus its non-labeled counterpart, supported by theoretical principles and experimental data for the non-labeled form.
While direct comparative stability studies between deuterated and non-deuterated azithromycin are not extensively available in public literature, the well-established principles of the kinetic isotope effect provide a strong theoretical foundation for the enhanced metabolic stability of the deuterated form. This guide will first delve into the theoretical advantages of deuterium labeling, followed by a comprehensive summary of the known stability profile of non-labeled azithromycin under various stress conditions. Experimental protocols are also provided to facilitate further comparative studies.
The Theoretical Advantage: Deuterium Labeling and the Kinetic Isotope Effect
Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in its nucleus, making it approximately twice as heavy as protium (¹H). This seemingly small difference in mass can have a significant impact on the metabolic stability of a drug molecule. The key to this enhanced stability lies in the Kinetic Isotope Effect (KIE) .
Metabolic processes, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, often involve the cleavage of carbon-hydrogen (C-H) bonds.[1][2] The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[3] This slowing of metabolism can lead to several potential benefits, including:
-
Improved Metabolic Stability: A reduced rate of metabolism can increase the half-life of a drug, potentially allowing for lower or less frequent dosing.[4]
-
Reduced Formation of Toxic Metabolites: By slowing metabolism at specific sites, deuterium labeling can reduce the formation of potentially toxic byproducts.[4]
-
Increased Drug Exposure: A longer half-life can lead to greater overall exposure of the body to the active drug.
Azithromycin is primarily metabolized in the liver, with demethylation being one of the metabolic pathways.[5] Although it is considered to be minimally metabolized compared to other macrolides, strategic deuterium labeling at the sites of metabolic attack could further enhance its stability.[6]
Caption: Deuterium Kinetic Isotope Effect on Drug Metabolism.
Stability Profile of Non-Labeled Azithromycin
Extensive studies have been conducted on the stability of non-labeled azithromycin under various stress conditions. This data serves as a crucial baseline for any future comparative studies with a deuterated analog.
| Stress Condition | Experimental Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | pH 2 at 37°C | 10% decay in 20.1 minutes. Degradation occurs primarily via acid-catalyzed hydrolysis of the cladinose sugar. | [7] |
| Alkaline Hydrolysis | Not specified | Azithromycin is susceptible to base-catalyzed hydrolysis. | [8] |
| Oxidative Stress | Not specified | The drug undergoes degradation under oxidative conditions. | [9] |
| Photodegradation | UV-C irradiation (254/185 nm) | Complete degradation within 30 minutes in ultrapure water. | [10] |
| Thermal Stress | Not specified | Azithromycin is susceptible to thermal degradation. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of azithromycin. These protocols can be adapted for a direct comparison between the non-labeled and deuterium-labeled forms.
Acid and Alkaline Hydrolysis Stability Study
-
Objective: To determine the stability of the drug substance in acidic and alkaline conditions.
-
Procedure:
-
Prepare a stock solution of azithromycin (or its deuterated analog) in a suitable solvent (e.g., methanol).
-
For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
For alkaline hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.
-
Oxidative Degradation Study
-
Objective: To assess the stability of the drug substance in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of azithromycin in a suitable solvent.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for a specified period, with samples taken at various time intervals.
-
Analyze the samples by HPLC to quantify the extent of degradation.
-
Photostability Study
-
Objective: To evaluate the stability of the drug substance when exposed to light.
-
Procedure:
-
Expose a solution of azithromycin (or its deuterated analog) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Caption: General Workflow for Drug Stability Testing.
Conclusion
While direct experimental comparisons are pending, the foundational principles of the kinetic isotope effect strongly suggest that deuterium-labeled azithromycin would exhibit enhanced metabolic stability compared to its non-labeled counterpart. The provided stability data for non-labeled azithromycin offers a valuable benchmark for future research. The detailed experimental protocols should empower researchers to conduct their own comparative stability studies, thereby generating the empirical data needed to fully elucidate the stability advantages of deuterated azithromycin. Such studies are crucial for the development of next-generation antibiotics with improved pharmacokinetic profiles.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioequivalence: A Comparative Guide to Generic Azithromycin Assessment Using Azithromycin-d3
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug products is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of methodologies for the bioequivalence assessment of generic azithromycin, with a focus on the use of the stable isotope-labeled internal standard, Azithromycin-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
The determination of a generic drug's bioequivalence to a reference listed drug involves a series of rigorous scientific evaluations. For azithromycin, a widely prescribed macrolide antibiotic, accurate and precise quantification in biological matrices is paramount. The internal standard selected for the bioanalytical method plays a pivotal role in achieving reliable results. This guide delves into the experimental protocols and presents comparative data from studies employing this compound and other alternative internal standards.
The Gold Standard: this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2][3] Its chemical and physical properties are nearly identical to the analyte, azithromycin, ensuring that it behaves similarly during sample extraction, processing, and chromatographic separation. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision of the analytical method.
One study utilized Azithromycin-13C-d6, a similarly effective stable isotope-labeled internal standard, for the bioequivalence assessment of two 250 mg azithromycin tablet formulations.[4] The analysis was performed via LC-MS/MS with monitored transitions of m/z 749.5/591.5 for azithromycin and 753.5/595.5 for the internal standard.[4] Another investigation employed Azithromycin-d5, monitoring the transitions m/z 749.6→591.6 for azithromycin and m/z 754.6→596.6 for the deuterated internal standard.[2]
Alternative Internal Standards in Azithromycin Bioanalysis
While stable isotope-labeled internal standards are preferred, other structurally similar compounds have also been utilized in azithromycin bioequivalence studies. These alternatives are often chosen due to cost-effectiveness or availability. Common alternatives include:
-
Roxithromycin: A macrolide antibiotic with a similar chemical structure to azithromycin. Several bioequivalence studies have successfully employed roxithromycin as an internal standard.[5][6] In one such study, the sample preparation involved protein precipitation followed by liquid-liquid extraction.[5]
-
Imipramine: A tricyclic antidepressant that has been used as an internal standard in the LC-MS/MS quantification of azithromycin in human plasma.[7] The validation of this method was performed according to ICH M10 guidelines.[7]
-
Clarithromycin: Another macrolide antibiotic that has been used as an internal standard for azithromycin quantification.[8]
The choice of internal standard can influence the performance of the bioanalytical method, and it is crucial to validate the method thoroughly regardless of the internal standard selected.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from bioequivalence studies of generic azithromycin, highlighting the use of different internal standards. These studies demonstrate that generic azithromycin formulations can meet the regulatory criteria for bioequivalence, which typically requires the 90% confidence intervals for the ratio of geometric means of Cmax, AUC0-t, and AUC0-∞ to be within the range of 80.00% to 125.00%.[9]
| Internal Standard | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) | Study Population |
| Azithromycin-13C-d6 [4] | Test (250 mg Tablet) | 277.5 ± 117.2 | 2689.1 ± 762.4 | 2841.2 ± 787.9 | 2.5 (1.0-6.0) | 55.7 ± 14.1 | 36 Healthy Chinese Volunteers (Fasting) |
| Reference (250 mg Tablet) | 264.4 ± 116.3 | 2603.2 ± 729.8 | 2806.2 ± 774.2 | 3.0 (1.0-6.0) | 56.4 ± 13.8 | ||
| Roxithromycin [10] | Test (500 mg Tablet) | 412.14 | 4967.49 | 5871.74 | 3.0 | 51.32 | 18 Healthy Volunteers |
| Reference (500 mg Tablet) | 419.89 | 4276.75 | 5578.12 | 2.0 | 51.23 | ||
| Not Specified [11] | Test (250 mg Tablet) | 231.3 ± 98.7 | 2404.7 ± 812.5 | - | 2.5 (1.0-6.0) | - | 77 Healthy Volunteers (Fasting) |
| Reference (250 mg Tablet) | 225.4 ± 89.1 | 2361.5 ± 765.4 | - | 3.0 (1.0-6.0) | - |
Experimental Protocols
A well-defined and validated experimental protocol is the foundation of a successful bioequivalence study. Below are detailed methodologies for the key experiments.
Bioanalytical Method Using this compound (or its analogues)
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Perform a protein precipitation step by adding an organic solvent such as acetonitrile.
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both azithromycin and this compound.
3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Bioequivalence Study Design
The standard design for an azithromycin bioequivalence study is a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[10][11][12]
-
Subjects: A sufficient number of healthy male and female volunteers are enrolled.[12]
-
Dosing: Subjects receive a single oral dose of the test and reference azithromycin formulations in separate periods, with a washout period of at least 21 days between doses to prevent carryover effects.[11][12]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 72 or 120 hours post-dose) to adequately characterize the plasma concentration-time profile.[12]
-
Pharmacokinetic Analysis: The plasma concentrations of azithromycin are determined using the validated bioanalytical method. Pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞ are calculated using non-compartmental methods.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) of the log-transformed pharmacokinetic parameters are calculated to determine if they fall within the pre-defined bioequivalence limits.[9]
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships, the following diagrams have been generated.
References
- 1. lcms.cz [lcms.cz]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Pharmacokinetics and Bioequivalence of Two Formulations of Azithromycin Tablets: A Randomized, Single-Dose, Three-Period, Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Bioequivalence of 2 Azithromycin Capsule Formulations: A Randomized, Single-Dose, Open-Label, 2-Period Crossover Study in Healthy Male Pakistani Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. Bioequivalence study of two azithromycin formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Bioequivalence of 2 Azithromycin Tablet Formulations: A Randomized, Open-Label, 2-Stage Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. extranet.who.int [extranet.who.int]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Azithromycin-d3
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Azithromycin-d3, a deuterated macrolide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance due to its potential for causing allergic or asthmatic reactions and its high toxicity to aquatic life.[1] Improper disposal can lead to significant environmental harm and may result in regulatory penalties.
Core Safety and Handling Summary
All personnel handling this compound must be aware of its hazard profile. The following table summarizes key safety and regulatory information.
| Parameter | Value/Information | Source |
| Hazard Classification | Hazardous substance, Respiratory Sensitizer, Very toxic to aquatic life with long-lasting effects. | [1] |
| Primary Regulatory Bodies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Environmental Agencies. | [2][3][4][5] |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA). | [2][3][4] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a dust respirator. | [6] |
| In case of Spill | Use dry clean-up procedures; avoid generating dust. Dampen with water before sweeping. Place in a suitable, sealed container for disposal. | [6] |
| Incompatible Materials | Oxidizing agents. | [6] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Waste Identification and Segregation:
- Solid Waste:
- Unused or expired pure this compound.
- Contaminated materials such as personal protective equipment (gloves, masks), weighing papers, and disposable labware (e.g., pipette tips, centrifuge tubes).
- Liquid Waste:
- Solutions containing this compound.
- Rinsate from decontaminating glassware.
- Segregation: All this compound waste must be segregated from general laboratory waste and other chemical waste streams to prevent cross-contamination.[2]
2. Waste Collection and Labeling:
- Use designated, leak-proof, and clearly labeled hazardous waste containers.
- The label should include:
- "Hazardous Waste"
- "this compound"
- The specific hazards (e.g., "Toxic," "Ecotoxic")
- The date of accumulation.
3. On-site Storage:
- Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
- The storage area should be well-ventilated.
4. Disposal Arrangement:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
- Do not attempt to dispose of this compound through standard trash or sewer systems. Flushing pharmaceuticals down the drain is prohibited for hazardous waste.[3]
- The EHS department will arrange for disposal through a licensed hazardous waste management facility, which typically involves incineration.[3]
5. Decontamination of Reusable Labware:
- Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound. This initial rinsate must be collected and disposed of as hazardous liquid waste.
- Cleaning: After the initial rinse, wash the labware with a laboratory detergent and water.
- Final Rinse: Rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
This guide is intended to provide a clear and actionable framework for the safe handling and disposal of this compound in a laboratory setting. By adhering to these procedures, researchers can minimize risks to themselves, the community, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. securewaste.net [securewaste.net]
- 2. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. tceq.texas.gov [tceq.texas.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
